Octreotide acetate

Descripción general

Descripción

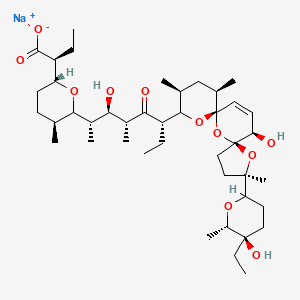

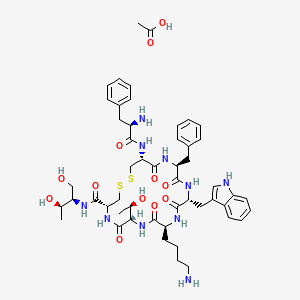

El acetato de octreótido es un polipéptido sintético que está farmacológicamente relacionado con la somatostatina, una hormona natural. Es un potente inhibidor de la hormona del crecimiento, el glucagón y la insulina. El acetato de octreótido se utiliza en el tratamiento de diversas afecciones médicas, como la acromegalia, los tumores carcinoides y los tumores secretores de péptido intestinal vasoactivo .

Mecanismo De Acción

El acetato de octreótido ejerce sus efectos imitando la hormona natural somatostatina. Se une principalmente a los receptores de somatostatina SSTR2 y SSTR5, inhibiendo la secreción de la hormona del crecimiento, el glucagón y la insulina . El compuesto exhibe un perfil farmacocinético de tres fases una vez que ingresa a la circulación sistémica .

Análisis Bioquímico

Biochemical Properties

Octreotide acetate is a potent inhibitor of growth hormone, glucagon, and insulin, making it more effective than the natural hormone somatostatin . It interacts with somatostatin receptors, predominantly SSTR2 and SSTR5 , inhibiting the secretion of growth hormone . The compound is synthesized through solid phase peptide synthesis (SPPS), a widely used method for producing peptides .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the secretion of many hormones such as gastrin . This leads to a reduction of flushing and diarrhea symptoms related to carcinoid tumors and/or vasoactive intestinal peptide (VIPoma) tumors . It also alters the balance between the counter-regulatory hormones, insulin, glucagon, and growth hormone, which may result in hypoglycemia or hyperglycemia .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through binding interactions with biomolecules. It binds predominantly to the somatostatin receptors SSTR2 and SSTR5 . This binding inhibits the secretion of growth hormone, glucagon, and insulin . The inhibition of these hormones results in the therapeutic effects of this compound in treating acromegaly and symptoms arising from various tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, nuclear localization of this compound increased significantly over a 20-hour period in pulse-chase experiments . Additionally, the amount of this compound in the mitochondria also increased over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have shown tumor growth inhibition with a relatively low radiation dose in animal models

Metabolic Pathways

This compound is involved in the regulation of many physiologic processes and inhibits exocrine secretions from the pancreas, gut, gallbladder, and salivary glands

Subcellular Localization

This compound has been observed to localize in the cell nucleus and mitochondria

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetato de octreótido se sintetiza utilizando un método de síntesis en fase de solución. El proceso implica el acoplamiento de dos fragmentos de tetrapéptido adecuadamente protegidos. Estos fragmentos se desprotegen, oxidan y tratan con ácido acético para producir acetato de octreótido con la pureza deseada . El método optimizado de evaporación de disolvente de doble emulsión también se utiliza para preparar microesferas de poli(lactida-co-glicolida) cargadas con acetato de octreótido .

Métodos de producción industrial: En entornos industriales, el acetato de octreótido se produce utilizando una estrategia de síntesis en fase de solución 4+4. Esto implica la síntesis de dos fragmentos de tetrapéptido, seguidos de métodos de protección y desprotección específicos y una condensación fácil de los fragmentos. Este método facilita la obtención de la molécula deseada en menos pasos sintéticos con una mejora significativa del rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de octreótido se somete a diversas reacciones químicas, incluida la oxidación y la acilación. El péptido puede formar compuestos de aductos mediante reacciones de acilación de péptidos, dando como resultado compuestos sustituidos con glicoílo y lactoílo .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de acetato de octreótido incluyen ácido acético, agentes oxidantes y grupos protectores para los fragmentos de tetrapéptido. Las condiciones de reacción normalmente implican niveles de pH y temperaturas controlados para garantizar la estabilidad y la pureza del producto deseado .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran acetato de octreótido incluyen el octapéptido deseado con sustituciones específicas y compuestos de aductos que resultan de la acilación de péptidos .

Aplicaciones Científicas De Investigación

El acetato de octreótido tiene una amplia gama de aplicaciones de investigación científica en química, biología, medicina e industria. En medicina, se utiliza para tratar la acromegalia, los tumores carcinoides y los tumores secretores de péptido intestinal vasoactivo . También se utiliza en el desarrollo de sistemas de liberación de fármacos de liberación sostenida, como las microesferas poliméricas biodegradables . En la investigación biológica, el acetato de octreótido se utiliza para estudiar la inhibición de la hormona del crecimiento y otras vías relacionadas .

Comparación Con Compuestos Similares

El acetato de octreótido se compara con otros análogos de la somatostatina, como la lanreótida y la pasireótida. Si bien todos estos compuestos imitan los efectos de la somatostatina, el acetato de octreótido es único en su potencia y perfil específico de unión al receptor . Compuestos similares incluyen:

- Lanreótida

- Pasireótida

- Vapreótida

El acetato de octreótido destaca por su mayor potencia y su gama más amplia de aplicaciones médicas .

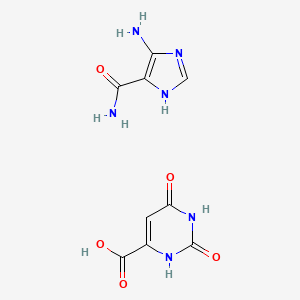

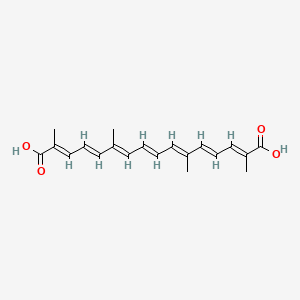

Propiedades

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEJFZYLWPSJOV-XJQYZYIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H70N10O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83150-76-9 (Parent) | |

| Record name | Octreotide acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601027489 | |

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79517-01-4, 760176-26-9 | |

| Record name | Octreotide acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2.fwdarw.7)-disulfide, acetate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

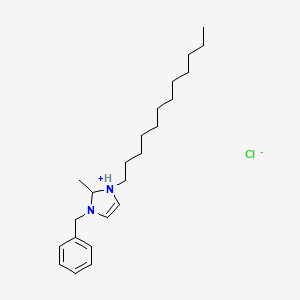

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sandostatin is a synthetic analog of somatostatin, a naturally occurring hormone that inhibits the release of various hormones and peptides. [] It binds to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, which are expressed in various tissues throughout the body. [, ] This binding mimics the inhibitory actions of natural somatostatin, leading to a range of downstream effects.

ANone: Sandostatin binding to SSTRs results in:

- Inhibition of hormone secretion: This includes growth hormone, insulin, glucagon, and gastrointestinal hormones like gastrin and vasoactive intestinal peptide (VIP). [, ]

- Reduction of blood flow to the splanchnic circulation: This effect helps control bleeding from esophageal varices. [, ]

- Inhibition of tumor cell proliferation: Some tumor cells, particularly neuroendocrine tumors, overexpress SSTRs. [, ]

ANone: Sandostatin (Octreotide Acetate) has the molecular formula C49H66N10O10S2 and a molecular weight of 1019.28 g/mol.

ANone: While the provided research papers do not include detailed spectroscopic data, this information can be found in drug formularies and analytical chemistry resources.

A: Research suggests that Sandostatin (this compound) is incompatible with Dexamethasone Phosphate injections containing sodium bisulphate. Sodium bisulphate promotes hydrolysis of this compound, decreasing its stability and potency. [] Using sodium bisulphate-free dexamethasone phosphate preparations is recommended.

ANone: Sandostatin is not known to possess catalytic properties and is not used in catalytic applications.

ANone: The provided research papers primarily focus on clinical and experimental aspects of Sandostatin. Further research in computational chemistry could explore its binding affinities to different SSTR subtypes and potentially aid in the design of more targeted analogs.

A: Sandostatin LAR (long-acting release) is a depot formulation of Sandostatin. It consists of microspheres of this compound encapsulated within a biodegradable polymer. [, ] After intramuscular injection, these microspheres slowly release the drug, providing sustained therapeutic levels for up to 4 weeks. [] This formulation offers improved patient convenience and treatment adherence compared to multiple daily injections of standard Sandostatin.

A: Sandostatin is rapidly absorbed after subcutaneous injection, with peak plasma concentrations reached within 30 minutes. [] It is primarily eliminated through the liver and has a half-life of approximately 1.5-2 hours. []

A: Yes, Sandostatin LAR, the intramuscular depot formulation, exhibits a different pharmacokinetic profile compared to subcutaneous Sandostatin. After injection, Sandostatin LAR releases this compound slowly, providing sustained therapeutic levels for up to 4 weeks. [, ]

ANone: This Q&A focuses on the scientific research aspects of Sandostatin. Information regarding toxicology, adverse effects, and safety profiles can be found in the drug's prescribing information leaflet and resources like the FDA's Adverse Event Reporting System (FAERS).

A: Research is exploring the use of targeted radionuclide therapy, where a radioactive isotope is attached to a somatostatin analog like Sandostatin. [] This allows for targeted delivery of radiation to tumor cells expressing SSTRs, potentially improving efficacy and reducing side effects.

A: Research suggests that Ga-68-DOTA-TATE PET/CT scans, which visualize SSTR expression, might help predict the response to Sandostatin treatment in patients with neuroendocrine tumors. [, ] Tumors with higher SUVmax values on these scans might be more likely to respond to Sandostatin therapy.

A: Radioimmunoassay (RIA) is a commonly employed method to measure Sandostatin concentrations in biological samples, as demonstrated in several studies. [, ]

ANone: The remaining aspects (16-26) are not extensively addressed within the scope of the provided research papers, which primarily focus on clinical and experimental applications of Sandostatin.

A: Sandostatin (this compound), a synthetic analog of somatostatin, was first synthesized in the 1970s. [] Its introduction as a therapeutic agent marked a significant advancement in the management of various endocrine disorders and neuroendocrine tumors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B7822953.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-3H-purin-6-one](/img/structure/B7822994.png)